Glycerol-d5 Trivalerate
Description
Contextualization of Stable Isotope Labeling in Contemporary Biochemical Research
Stable isotope labeling is a powerful and indispensable technique in modern biochemical research, providing profound insights into the dynamics of metabolic pathways. tandfonline.com This approach involves the incorporation of heavy isotopes of common elements, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of experimental settings, including human studies. nih.gov The fundamental principle of stable isotope labeling lies in the mass difference it imparts to labeled molecules compared to their naturally abundant, unlabeled counterparts. doi.org This mass difference allows for the differentiation and tracking of molecules through complex biological systems. tandfonline.com
The integration of stable isotope labeling with high-resolution analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized the field of metabolomics. nih.govdoi.org It facilitates the identification of novel metabolites, the elucidation of metabolic pathways, and the quantification of metabolic fluxes. tandfonline.com By introducing labeled nutrients into cellular systems or organisms, researchers can trace the metabolic fate of these precursors and gain a detailed understanding of cellular metabolism under various physiological and pathological conditions. boku.ac.at
Fundamental Role of Deuterated Glycerides in Quantitative Lipidomics and Metabolomics
Within the broader context of stable isotope labeling, deuterated glycerides play a crucial role, particularly in the fields of lipidomics and metabolomics. Glycerides, which include triglycerides, diglycerides, and monoglycerides, are major classes of lipids present in all mammalian cells. lipidmaps.org The analysis of these lipid species is often challenging due to the vast number of structurally similar molecules, many of which are isobaric (having the same nominal mass). lipidmaps.org
Deuterated glycerides, where hydrogen atoms in the glycerol (B35011) backbone are replaced with deuterium, serve as ideal internal standards for quantitative analysis by mass spectrometry. lipidmaps.orgbiomol.com When a known amount of a deuterated glyceride is added to a biological sample, it co-elutes with its non-deuterated (endogenous) counterpart during chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. nih.govlipidmaps.org This allows for accurate and precise quantification of the endogenous lipid species by correcting for variations in sample preparation and instrument response. researchgate.net The use of deuterium labeling in the glycerol backbone is particularly advantageous as it does not alter the chemical properties of the fatty acyl chains, ensuring that the labeled standard behaves identically to the analyte of interest during extraction and ionization. lipidmaps.org
Specific Significance of Glycerol-d5 Trivalerate as a Research Tool
This compound is a specific deuterated triglyceride that holds significant value as a research tool. It consists of a glycerol backbone in which five hydrogen atoms have been replaced by deuterium, and three valeric acid (pentanoic acid) molecules are attached via ester bonds. lgcstandards.com This compound is primarily utilized as an internal standard for the quantification of triglycerides, particularly short-chain triglycerides, in various biological and environmental samples. biomol.comimpurity.com
The five deuterium atoms on the glycerol backbone ( tandfonline.comtandfonline.comnih.govnih.govdoi.org-d5) provide a distinct mass shift, enabling its clear differentiation from naturally occurring triglycerides in mass spectrometric analyses. lipidmaps.org Its application is particularly relevant in studies investigating lipid metabolism, such as determining lipase (B570770) activity in food products like cheese or in analyzing the composition of complex lipid mixtures. impurity.comamericanchemicalsuppliers.com The use of this compound and other deuterated glycerides enhances the reliability and accuracy of quantitative lipidomics, contributing to a deeper understanding of the roles of lipids in health and disease. lipidmaps.orgresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈D₅H₂₇O₆ |
| Molecular Weight | 349.474 g/mol |
| Accurate Mass | 349.251 |
| IUPAC Name | [1,1,2,3,3-pentadeuterio-2,3-di(pentanoyloxy)propyl] pentanoate |
| Physical Form | Liquid at room temperature |
| Density | ~1.002 g/mL at 20 °C (for non-deuterated form) |
| Refractive Index | ~1.439 at 20 °C (for non-deuterated form) |
Data sourced from LGC Standards lgcstandards.com, PubChem nih.gov, and Sigma-Aldrich sigmaaldrich.com. Note that density and refractive index are for the non-deuterated form, Glycerol Trivalerate, and are expected to be very similar for the deuterated analog.
Synthesis and Purification
The synthesis of this compound involves the esterification of a deuterated glycerol core with valeric acid. The common starting material is Glycerol-d5 (propane-1,1,2,3,3-d5-triol). sigmaaldrich.com
The general synthesis process for triglycerides, which can be adapted for this specific compound, typically proceeds via one of several established chemical routes:
Esterification with an Acid Chloride : Valeroyl chloride can be reacted with Glycerol-d5 in the presence of a base (like pyridine) to neutralize the HCl byproduct. This method is efficient for creating the tri-ester.
Direct Esterification : Reacting Glycerol-d5 directly with an excess of valeric acid in the presence of an acid catalyst. This is an equilibrium process, and water must be removed to drive the reaction to completion.
The most common industrial and laboratory-scale synthesis of glycerol itself is the epichlorohydrin (B41342) process, which involves the chlorination of propylene. vedantu.com However, for isotopic labeling, it is more practical to start with a commercially available deuterated glycerol precursor.
Purification of the final product, this compound, is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to separate the desired triglyceride from any remaining mono- or diglyceride byproducts and unreacted starting materials. The purity is then confirmed using analytical methods like Gas Chromatography (GC) and Mass Spectrometry (MS).
Applications of this compound
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based lipidomics and metabolomics. biomol.com
Quantitative Lipid Analysis : In studies aiming to measure the absolute or relative amounts of specific triglycerides in a sample, this compound is added at a known concentration at the beginning of the sample preparation workflow. lipidmaps.org Because it is chemically almost identical to other short-chain triglycerides, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. By comparing the signal intensity of the analyte to the known quantity of the deuterated standard, precise quantification can be achieved. researchgate.net This approach is crucial for obtaining reliable data in complex biological matrices like plasma, tissues, or food samples. lipidmaps.orgnih.gov
Lipase Activity Assays : Glycerol Trivalerate is used as a substrate to measure lipase activity. impurity.comchemicalbook.com In research settings, the deuterated version can be employed in kinetic studies using mass spectrometry to follow the enzymatic hydrolysis with high specificity and sensitivity, distinguishing the products from any background lipids.
Metabolic Flux Analysis : While less common for this specific molecule compared to labeled precursors like deuterated glucose or fatty acids, deuterated glycerides can be used in tracer studies to investigate the dynamics of triglyceride synthesis and turnover in biological systems. nih.govresearchgate.net
The use of deuterated standards like this compound is a cornerstone of modern analytical chemistry, enabling the high-quality, reproducible data necessary for advancing our understanding of lipid biochemistry. nih.govlipidmaps.org
Summary
This compound is a deuterated triglyceride of significant utility in the fields of chemical biology and analytical science. As a stable isotope-labeled compound, it is a key tool in quantitative lipidomics, primarily serving as an internal standard for mass spectrometry. Its structure, with five deuterium atoms on the glycerol backbone, allows for accurate differentiation from its natural counterparts, thereby correcting for analytical variability and enabling precise measurement of triglyceride levels. This capability is fundamental for detailed investigations into lipid metabolism, food science, and metabolic diseases. The synthesis from a deuterated glycerol precursor and its application in sophisticated analytical methods underscore the importance of such labeled compounds in contemporary scientific research.
Properties
Molecular Formula |
C₁₈H₂₇D₅O₆ |
|---|---|
Molecular Weight |
349.47 |
Synonyms |
Pentanoic acid-d5 1,2,3-propanetriyl ester; Glycerol-d5 Tripentanoate; Glycerol-d5 Trivalerate; Tripentanoin-d5; Trivalerianin-d5; Trivalerin-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Glycerol D5 Trivalerate
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The chemical synthesis of Glycerol-d5 trivalerate is typically a two-stage process: first, the preparation of the deuterated glycerol (B35011) precursor, followed by the esterification with valeric acid.
The foundational step in synthesizing this compound is the acquisition of a glycerol molecule where all five non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. This can be achieved through various organic synthesis routes.
One sophisticated approach involves the use of boronic esters for stereospecific and regioselective deuterium introduction. acs.org This method allows for the controlled synthesis of asymmetrically deuterated glycerol, which can be adapted to produce the fully deuterated glycerol-d5 backbone. The synthesis may start from smaller, readily available deuterated building blocks which are then assembled into the three-carbon glycerol skeleton.
Another strategy involves catalytic hydrogen-deuterium exchange reactions on a suitable glycerol precursor, although achieving complete and specific deuteration at all five positions can be challenging and may require harsh reaction conditions. The choice of method depends on the desired isotopic purity and the scale of the synthesis.
Once the glycerol-d5 precursor is obtained, the next step is the formation of the triester by attaching three valerate (B167501) chains. This is achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid.
Direct Acid-Catalyzed Esterification: This method involves reacting glycerol-d5 with an excess of valeric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive off the water produced, thereby shifting the equilibrium towards the formation of the triester product.
Acyl Halide Method: A more reactive approach involves converting valeric acid to its corresponding acyl halide, typically valeryl chloride. Valeryl chloride reacts readily with the hydroxyl groups of glycerol-d5, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This method is generally faster and proceeds at lower temperatures than direct esterification.
Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of glycerol. nih.govnih.gov Immobilized lipases, such as that from Mucor miehei, can catalyze the reaction between glycerol-d5 and valeric acid in a solvent-free system. nih.gov Enzymatic methods offer high specificity and milder reaction conditions, which can prevent side reactions and simplify purification. The extent of esterification can be controlled by manipulating the molar ratio of the reactants and the reaction time. nih.gov
Biodeuteration Methodologies for Glycerol Backbone Labeling
An alternative to chemical synthesis is biodeuteration, where microorganisms are utilized to produce isotopically labeled compounds. This approach leverages the organism's natural metabolic pathways. To produce lipids with a deuterated glycerol backbone, microorganisms like the bacterium E. coli can be cultured in a growth medium enriched with a deuterium source. osti.gov
The primary method involves using deuterated water (D₂O, or "heavy water") as the solvent for the growth medium. researchgate.netresearchgate.net As the microorganisms grow, deuterium from the heavy water is incorporated into various biomolecules, including the glycerol backbone of lipids, through metabolic processes. researchgate.netnih.gov The level of deuterium incorporation can be controlled by varying the percentage of D₂O in the medium. osti.gov
Further control over the labeling pattern can be achieved by also providing a deuterated carbon source, such as deuterated glucose or glycerol. osti.gov The microorganism metabolizes these substrates and incorporates the deuterium into the newly synthesized lipids. This biological approach is a powerful tool for producing complex, endogenously labeled molecules that can closely mimic natural systems. osti.gov Following cultivation, the deuterated triglycerides are extracted from the microbial biomass and purified.
Characterization and Purity Assessment of Isotopically Labeled Analogues
Mass Spectrometry (MS): MS is essential for verifying the successful incorporation of the five deuterium atoms. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which will be approximately 5 atomic mass units higher than its non-deuterated counterpart. Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze glycerol and its esters, providing information on both purity and isotopic enrichment. nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, which helps to confirm that the deuterium labels are located on the glycerol backbone as expected. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the glycerol backbone would be absent or significantly diminished, providing clear evidence of successful deuteration. The signals for the valerate chains would remain, confirming the ester structure. researchgate.net
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts corresponding to the glycerol backbone positions, confirming the presence and location of the isotopic labels. researchgate.net
Purity is often assessed using chromatographic techniques like gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC), which can separate the final product from any remaining starting materials or byproducts like mono- and divalerates. frontiersin.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trivalerin |
| Glycerol |
| Valeric acid (Pentanoic acid) |
| Deuterium |
| Valeryl chloride |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Pyridine |
| Deuterated water (D₂O) |
| Glucose |
Advanced Analytical Methodologies Employing Glycerol D5 Trivalerate As an Internal Standard
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is the premier technology for analyzing complex lipids due to its exceptional sensitivity, specificity, and resolution. nih.gov When coupled with a stable isotope-labeled internal standard like Glycerol-d5 Trivalerate, MS-based techniques provide robust and reliable quantification of triacylglycerols (TAGs) and other glycerolipids. The standard's chemical properties closely mimic those of the target analytes, ensuring it behaves similarly during extraction, derivatization, and ionization, which is crucial for accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for lipid analysis, though the analysis of intact triacylglycerols is often challenging due to their low volatility. researchgate.netshimadzu.com This typically necessitates high-temperature methods or, more commonly, chemical derivatization to enhance volatility. researchgate.netshimadzu.com
To make triacylglycerols suitable for GC-MS analysis, derivatization is a common and often necessary step. nih.gov This process increases the volatility of the analytes, allowing them to be vaporized and separated on a GC column. nih.govresearchgate.net
Transesterification to Fatty Acid Methyl Esters (FAMEs): The most prevalent method involves the transesterification of triacylglycerols into their constituent fatty acid methyl esters (FAMEs). nih.gov Reagents such as boron trichloride (B1173362) in methanol (B129727) are used to cleave the fatty acids from the glycerol (B35011) backbone and simultaneously form methyl esters. When this compound is used as an internal standard, it undergoes the same reaction, producing methyl valerate (B167501) and deuterated glycerol. The known concentration of the standard allows for the precise calculation of the endogenous fatty acid concentrations.
Silylation: Another approach is silylation, which converts the intact triacylglycerol into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. This allows for the analysis of the intact molecule, preserving information about the original fatty acid composition of the TAG.
These derivatization procedures are essential for overcoming the inherent challenges of analyzing high-molecular-weight lipids by GC-MS, enabling sensitive and accurate quantification. researchgate.net
Targeted acquisition modes are employed in GC-MS to enhance sensitivity and selectivity, which is particularly important when quantifying low-abundance lipids in complex biological matrices.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to characteristic ions of the analytes and the internal standard. wikipedia.orgvolatileanalysis.com By ignoring other ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits. volatileanalysis.com For FAMEs analysis, characteristic fragment ions would be monitored for both the endogenous fatty acids and the methyl valerate derived from this compound.
Table 1: Illustrative Ions for SIM-Mode GC-MS Analysis of FAMEs
| Analyte Type | Compound Example | Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) |
| Endogenous FAME | Methyl Palmitate | 270.25 | 74, 87, 143 |
| Endogenous FAME | Methyl Oleate | 296.27 | 55, 69, 83 |
| Internal Standard | Methyl Valerate | 116.08 | 74, 87 |
Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM), offers even greater specificity than SIM and is performed on a triple quadrupole mass spectrometer. wikipedia.orgwashington.educreative-proteomics.com In this technique, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. washington.educreative-proteomics.com This two-stage mass filtering minimizes interferences from co-eluting compounds. cuni.cz An SRM "transition" (precursor ion → product ion) is defined for each analyte and for the internal standard, this compound. This targeted approach is highly sensitive and robust for quantification. nih.govwashington.edu
Table 2: Example SRM Transitions for GC-MS/MS Analysis
| Analyte Type | Compound Example (as FAME) | Precursor Ion (m/z) | Product Ion (m/z) | Transition |
| Endogenous Analyte | Methyl Palmitate | 270.3 | 74.1 | 270.3 → 74.1 |
| Endogenous Analyte | Methyl Stearate | 298.3 | 74.1 | 298.3 → 74.1 |
| Internal Standard | Methyl Valerate | 116.1 | 74.1 | 116.1 → 74.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Multi-Stage Mass Spectrometry (MS3)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the comprehensive analysis of intact glycerolipids, as it avoids the need for derivatization and high temperatures that can cause degradation. nih.govresearchgate.net The use of this compound as an internal standard is essential for accurate quantification in these complex analyses. aocs.org
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like triacylglycerols. rupress.org Since TAGs are neutral lipids, they require the formation of adducts with cations to be ionized and detected by the mass spectrometer. nih.gov
Commonly, ammonium (B1175870) acetate (B1210297) is added to the mobile phase, leading to the formation of ammoniated adducts, [M+NH₄]⁺. aocs.org The this compound internal standard also forms an ammoniated adduct, [M+5+NH₄]⁺. The 5-dalton mass difference allows the mass spectrometer to clearly distinguish the internal standard from any naturally occurring, isobaric triacylglycerols. This strategy is foundational for shotgun lipidomics and LC-MS-based approaches for glycerolipid analysis. aocs.org
Neutral loss scanning is a powerful tandem mass spectrometry technique used to identify specific classes of compounds within a complex mixture. nih.govnih.gov For triacylglycerol analysis, this method involves scanning for the neutral loss of a specific fatty acyl group (as RCOOH + NH₃) from the ammoniated precursor ions ([M+NH₄]⁺) during collision-induced dissociation. nih.gov
This allows for the selective detection of all TAGs in a sample that contain a particular fatty acid. nih.govresearchgate.net For instance, a neutral loss scan for palmitic acid (loss of 273.3 Da) would generate a spectrum showing all TAGs containing a palmitoyl (B13399708) chain. When this compound is used as the internal standard, a neutral loss scan for valeric acid would specifically detect the standard, allowing for its use in quantification across different experiments. nih.gov Deuterium (B1214612) labeling on the glycerol backbone does not alter the mass of the fatty acyl group lost, making these standards ideal for this application. nih.gov
For even greater structural detail, multi-stage mass spectrometry (MS3) can be employed. nih.gov In an MS3 experiment, a product ion from the initial fragmentation (e.g., a diacylglycerol-like fragment from a neutral loss event) is isolated and fragmented again. This provides deeper structural information, helping to identify the other fatty acids present on the triacylglycerol and confirm its structure. nih.govnih.gov
Table 3: Common Neutral Losses from Ammoniated Triacylglycerols ([M+NH₄]⁺)
| Fatty Acid | Abbreviation | Neutral Loss (Da) |
| Valeric Acid | 5:0 | 119.1 |
| Palmitic Acid | 16:0 | 273.3 |
| Stearic Acid | 18:0 | 301.3 |
| Oleic Acid | 18:1 | 299.3 |
| Linoleic Acid | 18:2 | 297.3 |
| Arachidonic Acid | 20:4 | 321.3 |
Flow Injection Analysis (FIA-MS/MS) Approaches
Flow Injection Analysis coupled with tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique utilized for the quantitative analysis of lipid species directly from biological extracts without prior chromatographic separation. nih.gov In this method, the sample is injected directly into a continuous stream of solvent that flows into the mass spectrometer's ion source. nih.gov The primary advantage of FIA-MS/MS is its speed, allowing for the rapid measurement of multiple analytes, making it suitable for large-scale clinical and research studies. nih.gov
This compound serves as an ideal internal standard in such assays, particularly for the quantification of triglycerides. Because it is chemically identical to endogenous triglycerides, it behaves similarly during the extraction and ionization processes. However, its higher mass, due to the five deuterium atoms on the glycerol backbone, allows it to be distinguished from the analytes of interest by the mass spectrometer.
The quantification process typically involves multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. By comparing the signal intensity of the endogenous triglyceride species to that of the known concentration of this compound, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. This approach facilitates the multiplexed verification of various biomarkers from small sample quantities. springernature.com
Table 1: Representative MRM Transitions for a Triglyceride and this compound Internal Standard Note: The specific m/z values are illustrative. Valeric acid (C5:0) is used here as an example fatty acid. Actual values would depend on the specific fatty acid composition of the triglyceride being analyzed.
| Compound | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) [Fragment] | Description |
| Trivalerin (C5:0/C5:0/C5:0) | 386.3 | 285.2 | Loss of one valeric acid moiety |
| This compound | 391.3 | 285.2 | Loss of one valeric acid moiety |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Lipid Profiling
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that has gained significant interest for comprehensive lipid profiling. springernature.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a polar organic modifier like methanol. researchgate.net This technique offers several advantages over traditional liquid chromatography (LC) and gas chromatography (GC) for lipid analysis, including higher efficiency, faster analysis times, and reduced organic solvent consumption, positioning it as a "green" analytical technique. researchgate.netnih.gov
In the context of lipidomics, SFC coupled with mass spectrometry (SFC-MS) is particularly effective for the simultaneous profiling of diverse lipid classes with a wide range of polarities, from nonpolar sterol esters to polar phospholipids (B1166683). springernature.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high-speed separations without sacrificing resolution. researchgate.net
This compound is employed as an internal standard in SFC-MS-based lipid profiling to ensure data accuracy and reproducibility. When analyzing complex biological samples, variations in sample preparation and matrix effects can influence the ionization efficiency of analytes. By adding a known amount of this compound to each sample, these variations can be normalized. Its elution profile in SFC is very similar to that of endogenous triglycerides, but its mass shift prevents interference. This allows for reliable relative or absolute quantification of a wide array of triglyceride species within a single chromatographic run. The compatibility of SFC with various MS ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), further enhances its utility in lipidomics. mdpi.com
Table 2: Comparison of Analytical Techniques for Lipid Profiling
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Mobile Phase | Supercritical CO2 with organic modifiers | Organic solvents and aqueous buffers | Inert gas (e.g., Helium, Nitrogen) |
| Speed of Analysis | Very fast (typically 3-5 times faster than LC) southampton.ac.uk | Moderate to slow | Moderate to fast |
| Solvent Consumption | Low (reduced organic waste) nih.gov | High | Very low |
| Analyte Suitability | Nonpolar to moderately polar lipids; isomers nih.gov | Broad range of polarities | Volatile or derivatized compounds |
| Derivatization Required | Generally not needed mdpi.com | Generally not needed | Often required for non-volatile lipids |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. It is particularly valuable for determining the site-specific incorporation of stable isotopes like deuterium (2H). researchgate.net When a compound is labeled with deuterium, the 2H nucleus, which has a spin I=1, can be directly detected by NMR. magritek.com
Deuterium (2H) NMR for Glycerol Backbone Enrichment Analysis
Deuterium (2H) NMR is a highly specific method for investigating the incorporation and dynamics of deuterium labels within a molecule. When studying lipids, specifically enriching the glycerol backbone with deuterium provides a powerful probe to investigate metabolic pathways and molecular structure without altering the fundamental chemical nature of the fatty acid chains.
Studies have utilized glycerol-requiring bacterial auxotrophs to specifically incorporate perdeuterated glycerol into phospholipids. nih.gov Subsequent 2H NMR analysis of the extracted phospholipids provides detailed insights into the conformation and dynamics of the glycerol backbone within the lipid bilayer. nih.gov For example, analysis of the quadrupole splittings of the deuterons at the C-1, C-2, and C-3 positions of the glycerol backbone can reveal information about the orientation and mobility of the polar head group region of different phospholipid classes within a membrane. nih.gov Such studies have shown that even within the same bilayer, the dynamic behavior of the glycerol backbone can differ significantly between different phospholipid types, such as phosphatidylethanolamine (B1630911) and cardiolipin (B10847521). nih.gov
Table 3: Key Findings from 2H NMR Analysis of Phospholipids with a Deuterated Glycerol Backbone
| Observation | Implication | Reference |
| Different quadrupole splittings at the C-1 position for different phospholipids. | The glycerol backbone conformation is distinct for different lipid species within the same membrane. | nih.gov |
| Each C-1 deuteron (B1233211) of phosphatidylethanolamine produced a doublet. | Suggests the presence of at least two stable backbone conformations with slow exchange between them. | nih.gov |
| The polar region of cardiolipin is dynamically symmetric and relatively rigid. | Indicates specific molecular interactions and packing constraints for this lipid. | nih.gov |
Application in Turnover Rate Determinations
The use of stable isotope-labeled compounds, such as this compound or its metabolic precursor [1,1,2,3,3-2H5]glycerol, is a cornerstone of metabolic research for determining the turnover rates of molecules in vivo. Turnover refers to the rate at which molecules are synthesized and degraded, providing a dynamic measure of metabolic flux.
In a typical study, a tracer like [1,1,2,3,3-2H5]glycerol is administered, and its incorporation into the glycerol backbone of triglycerides and other glycerolipids is monitored over time. nih.gov Blood samples are collected at various time points, and the lipids are extracted. The isotopic enrichment of glycerol in the plasma is then measured using mass spectrometry or NMR spectroscopy. nih.gov
By analyzing the rate of appearance and disappearance of the deuterated label in the plasma glycerol pool, researchers can calculate key kinetic parameters. The glycerol flux rate, for instance, is a direct measure of lipolysis (the breakdown of triglycerides). nih.gov This technique has been used to study how metabolic states, such as fasting or glucose administration, affect lipolysis rates in humans. nih.gov For example, studies have demonstrated that fasting significantly increases the glycerol turnover rate, which is then substantially suppressed by the infusion of glucose. nih.gov
Table 4: Human Glycerol Turnover Rates Under Different Metabolic Conditions
| Condition | Mean Glycerol Flux Rate (μmol·kg⁻¹·min⁻¹) | Analytical Method | Reference |
| Overnight Fast (Basal) | 3.02 ± 0.37 | GC-MS with Trisacetyl[1,1,2,3,3-2H5]glycerol derivative | nih.gov |
| 48-hour Fast | 7.56 | GC-MS with Trisacetyl[1,1,2,3,3-2H5]glycerol derivative | nih.gov |
| Glucose Infusion (post-fast) | 1.13 | GC-MS with Trisacetyl[1,1,2,3,3-2H5]glycerol derivative | nih.gov |
Applications of Glycerol D5 Trivalerate in Biochemical and Systems Biology Research
Elucidation of Triglyceride and Fatty Acid Metabolism
The stable isotope label on the glycerol (B35011) backbone of Glycerol-d5 Trivalerate makes it an invaluable tracer for dissecting the complex processes of triglyceride and fatty acid metabolism. By introducing this labeled compound into a biological system, researchers can track the synthesis, breakdown, and remodeling of triglycerides with high precision.
Tracing De Novo Lipogenesis (DNL) Pathways
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, which are then esterified to a glycerol backbone to form triglycerides. bohrium.comnih.gov this compound, after its initial hydrolysis, releases labeled glycerol-d5. This labeled glycerol can be incorporated into newly synthesized triglycerides in lipogenic tissues like the liver and adipose tissue. nih.govmetsol.com By using mass spectrometry to measure the incorporation of the deuterium (B1214612) label into the glycerol moiety of various triglyceride pools, researchers can quantify the rate of DNL. nih.gov This technique allows for a direct assessment of how factors like diet, hormonal changes, or disease states influence the rate of new fat synthesis. nih.gov For instance, studies have used similar tracer methods to show that DNL is markedly suppressed in mice on a high-fat diet despite insulin (B600854) resistance and obesity. nih.gov
Quantification of Triglyceride Turnover and Remodeling
Triglyceride turnover refers to the continuous process of breakdown (lipolysis) and resynthesis (re-esterification) of triglycerides. The rate of appearance of glycerol is a direct index of lipolysis because, unlike fatty acids, glycerol cannot be reincorporated into triglycerides within adipocytes due to the absence of glycerol kinase. metsol.com When this compound is used as a tracer, the rate at which the labeled glycerol-d5 appears in the bloodstream provides a precise measure of the total body triglyceride turnover rate.
This method has been instrumental in revealing differential turnover rates in various fat depots. For example, using a similar label incorporation approach with deuterated water (²H₂O) to label the glycerol moiety, studies have confirmed that mesenteric (visceral) adipose tissue triglycerides turn over much faster than those in other depots like subcutaneous fat. nih.gov
| Adipose Tissue Depot | Turnover Rate (k) in Mice |
| Mesenteric | 0.21 day⁻¹ |
| Other Depots (e.g., subcutaneous) | 0.04 - 0.06 day⁻¹ |
This table illustrates the differential triglyceride turnover rates observed in various adipose tissue depots in mice, as determined by isotopic labeling of the triglyceride-glycerol moiety. nih.gov
Investigation of Lipase-Catalyzed Hydrolysis and Stereoselectivity
Lipases are enzymes that catalyze the hydrolysis of triglycerides, breaking them down into fatty acids and glycerol. researchgate.net The specific positional preference (stereoselectivity) of a lipase (B570770)—that is, whether it preferentially cleaves fatty acids from the sn-1, sn-2, or sn-3 position of the glycerol backbone—is crucial to its biological function. nih.gov this compound can be synthesized with specific, known fatty acids at each of the three positions. By incubating this well-defined substrate with a particular lipase, researchers can analyze the resulting products (e.g., diglycerides, monoglycerides). The deuterium-labeled glycerol backbone allows for the clear identification and quantification of these hydrolysis products using mass spectrometry, thereby revealing the lipase's specific pattern of cleavage and its stereoselectivity. nih.govnih.gov This is critical for understanding the function of specific lipases in lipid metabolism and for industrial applications where lipases are used as biocatalysts. researchgate.netresearcher.life
Comprehensive Lipidome Profiling in Biological Systems
Lipidomics aims to quantify and characterize the complete set of lipids (the lipidome) in a biological system. This compound plays a key role as an internal standard in these analyses, enabling accurate and reproducible quantification of a wide array of glycerolipid molecules.
Quantitative Analysis of Glycerolipid Molecular Species
The analysis of neutral lipids like triglycerides by mass spectrometry can be challenging due to their complex mixtures and uniform charge neutrality. nih.gov To achieve accurate quantification, a known amount of an internal standard is added to the biological sample before analysis. This compound is an ideal internal standard for the quantification of triglycerides. It behaves almost identically to its non-labeled counterparts during sample extraction and ionization but is easily distinguished by its higher mass due to the five deuterium atoms. lgcstandards.comlgcstandards.com By comparing the signal intensity of the endogenous triglycerides to the known amount of the added this compound standard, researchers can calculate the absolute concentration of hundreds of different triglyceride molecular species within the sample. This approach has been used to identify specific triacylglycerol and diacylglycerol species associated with metabolic health and disease. researchgate.net
Research in Pre-Clinical and In Vitro Models
Stable isotope tracers are fundamental tools in metabolic research, allowing scientists to track the fate of molecules through complex biochemical pathways without the safety concerns associated with radioactive isotopes. nih.gov These tracers are particularly valuable in preclinical and in vitro models to elucidate the mechanisms of lipid metabolism.
Cellular and Tissue Culture Studies
While no studies specifically utilizing this compound in cell or tissue cultures were found, the principles of stable isotope labeling are well-established in this field. Researchers commonly use deuterated precursors like glycerol and fatty acids to investigate cellular processes.
In a typical, hypothetical study using a compound like this compound, researchers could administer it to cultured cells (e.g., hepatocytes, adipocytes) to trace the intracellular fate of the deuterated glycerol backbone and the valerate (B167501) fatty acid chains. This would allow for the measurement of:
Triglyceride uptake and storage: By tracking the incorporation of the labeled triglyceride into lipid droplets.
Lipolysis: The breakdown of triglycerides, which would be indicated by the release of deuterated glycerol into the culture medium.
Fatty acid oxidation: By monitoring the appearance of deuterated metabolites in cellular energy production pathways.
The data from such a study could be presented as follows, illustrating the type of findings that would be expected:
| Cell Line | Treatment | Labeled Glycerol Release (nmol/mg protein) | Labeled Fatty Acid Oxidation (relative units) |
| HepG2 | Control | Data Not Available | Data Not Available |
| HepG2 | Oleate-treated | Data Not Available | Data Not Available |
| 3T3-L1 | Control | Data Not Available | Data Not Available |
| 3T3-L1 | Isoproterenol-stimulated | Data Not Available | Data Not Available |
| This table is illustrative and does not contain real data due to the absence of specific research on this compound. |
Animal Model Investigations in Metabolic Research
Similarly, no animal model investigations specifically employing this compound have been published. However, studies using deuterated glycerol (such as [1,1,2,3,3-²H₅]glycerol) and deuterated fatty acids are common in metabolic research involving animal models. nih.govnih.gov These studies provide critical insights into whole-body lipid kinetics.
In a hypothetical animal study, this compound could be administered intravenously or orally to trace lipid metabolism in vivo. This would enable the quantification of:
Triglyceride clearance from circulation: By measuring the rate of disappearance of the labeled triglyceride from the plasma.
Tissue-specific uptake: By analyzing the presence of the deuterated label in various tissues (e.g., liver, adipose tissue, muscle) after a set period.
Contribution to VLDL-triglyceride production: By tracking the incorporation of the deuterated glycerol into newly synthesized very-low-density lipoproteins (VLDL) by the liver. nih.gov
The findings from such an investigation could be summarized in a table like the one below, showcasing the potential data that could be generated:
| Animal Model | Condition | Plasma Labeled Triglyceride Half-life (min) | Liver Labeled Glycerol Incorporation (nmol/g tissue) | Adipose Tissue Labeled Fatty Acid Uptake (nmol/g tissue) |
| Wild-type mice | Fed | Data Not Available | Data Not Available | Data Not Available |
| Wild-type mice | Fasted | Data Not Available | Data Not Available | Data Not Available |
| db/db mice | Fed | Data Not Available | Data Not Available | Data Not Available |
| db/db mice | Fasted | Data Not Available | Data Not Available | Data Not Available |
| This table is for illustrative purposes only, as no specific data for this compound exists in the literature. |
Methodological Validation and Quality Assurance in Glycerol D5 Trivalerate Based Assays
Establishment of Analytical Performance Metrics
The foundation of any quantitative assay is the rigorous establishment of its performance characteristics. This ensures that the method is fit for its intended purpose and that the data generated are both accurate and precise.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration range over which this linearity holds true. To assess these parameters, a series of calibration standards containing known concentrations of the target analyte are prepared and analyzed. The response of the analyte, normalized to the constant concentration of the internal standard (Glycerol-d5 trivalerate), is then plotted against the analyte concentration.
A typical approach involves preparing a stock solution of the target triacylglycerol and serially diluting it to create calibration standards spanning the expected physiological or experimental concentration range. A fixed amount of this compound is added to each standard. The samples are then analyzed, for example, by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Linearity and Dynamic Range Data for a Hypothetical Triacylglycerol Assay using this compound
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 1,510,876 | 0.010 |
| 5.0 | 76,170 | 1,525,345 | 0.050 |
| 10.0 | 154,678 | 1,532,112 | 0.101 |
| 50.0 | 780,987 | 1,550,456 | 0.504 |
| 100.0 | 1,534,567 | 1,528,987 | 1.004 |
| 500.0 | 7,654,321 | 1,543,210 | 4.960 |
| 1000.0 | 15,123,456 | 1,518,765 | 9.958 |
The data from such an experiment would be used to construct a calibration curve. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value close to 1.0 (typically >0.99) indicates a strong linear relationship. The dynamic range is defined by the lowest and highest concentrations of the calibration curve that maintain this linearity.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy.
These limits are often determined by analyzing a series of low-concentration samples and assessing the signal-to-noise ratio (S/N). The LOD is commonly defined as the concentration that yields a S/N of 3, while the LOQ corresponds to a S/N of 10.
Table 2: Hypothetical LOD and LOQ Data for a Target Analyte
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio (S/N) |
| Limit of Detection (LOD) | 0.5 | 3.2 |
| Limit of Quantification (LOQ) | 1.0 | 10.5 |
The establishment of LOD and LOQ is critical for understanding the sensitivity of the assay and for ensuring that measurements at the lower end of the dynamic range are reliable.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV). Accuracy is the closeness of the mean of a set of results to the true value, often expressed as percent recovery.
To assess precision and accuracy, quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) within the dynamic range. These QC samples are then analyzed in replicate, both within the same analytical run (intra-assay precision) and across different runs on different days (inter-assay precision).
Table 3: Precision and Accuracy Data for a Hypothetical Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay %CV (n=6) | Inter-Assay %CV (n=18) | Accuracy (% Recovery) |
| Low | 5.0 | 4.2% | 6.8% | 102.5% |
| Medium | 100.0 | 2.8% | 4.5% | 98.7% |
| High | 800.0 | 2.1% | 3.9% | 101.2% |
The data in Table 3 would demonstrate that the assay is both precise (low %CV) and accurate (recovery close to 100%) across the analytical range, providing confidence in the quantitative results.
Development and Certification of Reference Standards for Lipid Analysis
The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration. In lipid analysis, the development and certification of high-purity reference materials are of paramount importance.
For a compound like this compound to be used effectively as an internal standard, it must be thoroughly characterized. This includes confirming its chemical identity and isotopic enrichment, as well as determining its purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are employed for structural confirmation and to ensure the correct placement and number of deuterium (B1214612) atoms. Quantitative NMR (qNMR) can be used to accurately determine the concentration of the standard in solution.
Certified reference materials (CRMs) are produced by national metrology institutes and accredited reference material producers. These standards come with a certificate that provides information on the certified property value (e.g., concentration or purity), its uncertainty, and a statement of metrological traceability. The use of a certified reference standard of this compound ensures that the measurements are traceable to the International System of Units (SI), allowing for comparability of results across different laboratories and over time. This is crucial for clinical diagnostic applications and for multi-center research studies where data harmonization is essential.
Future Perspectives and Advanced Research Trajectories
Expansion of Deuterated Analogues for Broader Lipidomic Coverage
The comprehensive analysis of the lipidome is challenging due to the immense structural diversity and wide concentration range of lipid species in biological systems. While mass spectrometry (MS) is a powerful tool for lipid analysis, accurate quantification relies heavily on the use of internal standards. nih.gov Stable isotope-labeled lipids, particularly deuterated analogues, are considered the gold standard for absolute quantitation as they exhibit nearly identical chemical and physical properties to their endogenous counterparts. mdpi.com
Currently, the commercial availability of suitable isotope-labeled standards is limited compared to the vast complexity of the lipidome, which comprises hundreds of thousands of distinct lipid species. mdpi.com This limitation hinders the ability to accurately quantify every lipid within a sample, creating a demand for a more extensive library of deuterated standards. To address this, researchers are actively working on synthesizing novel deuterated lipids and developing comprehensive mixtures that cover a wider array of lipid classes. nih.goveuropa.eu
Commercially available deuterated lipid mixtures are expanding to include a variety of lipid categories, enhancing the potential for broader lipidomic coverage. caymanchem.com These mixtures often contain deuterated versions of fatty acids, glycerolipids, glycerophospholipids, sphingolipids, and sterol lipids, prepared gravimetrically to ensure precise concentrations for quantitative applications. caymanchem.comsigmaaldrich.cn
| Lipid Category | Examples of Available Deuterated Standards | Typical Application |
|---|---|---|
| Glycerolipids | Tripalmitin-d93, Trioctanoin-¹³C₃ | Internal standards for triglyceride analysis |
| Glycerophospholipids | Lyso-PC-d4 | Quantification of lysophospholipids |
| Sphingolipids | C16 Ceramide-d7, C18 Ceramide-d7, C24 Ceramide-d7 | Cardiovascular disease risk assessment sigmaaldrich.cn |
| Fatty Acyls | Arachidonic acid-d8, Palmitic acid-d31 | Tracing fatty acid metabolism |
| Sterol Lipids | Deuterated Cholesterol Esters | Cholesterol transport and metabolism studies |
The development of these expanded standard libraries is crucial for moving beyond the analysis of common lipids to include less abundant but biologically significant species, thereby providing a more complete picture of the lipidome in various physiological and pathological states. nist.gov
High-Throughput Method Development and Automation in Lipid Analysis
The demand for large-scale lipidomics studies in biomedical research has necessitated the development of high-throughput methods that can efficiently process and analyze a large number of samples. researchgate.net Automation in sample preparation is a key component of this advancement, as it reduces manual labor, minimizes human error, and increases reproducibility. palsystem.comtechnologynetworks.com
Traditional lipid extraction methods, such as those developed by Folch and Bligh-Dyer, are often time-consuming and not easily adaptable to automation. nih.gov Consequently, new extraction protocols have been developed that are compatible with robotic liquid handling platforms. researchgate.netaurorabiomed.com These automated systems can perform liquid-liquid extractions (LLE) on 96-well plates, enabling the preparation of samples for lipidomic, metabolomic, and proteomic analyses from a single aliquot. nih.govresearchgate.net Methods using solvents like methyl-tert-butyl ether (MTBE) have gained popularity as they are less toxic than chloroform (B151607) and allow for the lipid-containing organic phase to form the upper layer, simplifying automated collection. researchgate.netnih.gov
| Extraction Method | Key Features | Throughput Capability |
|---|---|---|
| Automated Bligh & Dyer | Uses chloroform/methanol (B129727); adaptable for robotic platforms like VERSA 1100. aurorabiomed.com | High; reduces CV compared to manual extraction. aurorabiomed.com |
| MTBE Extraction | Non-halogenated solvent; faster and cleaner lipid recovery. researchgate.netnih.gov | High; well-suited for automated shotgun profiling. nih.gov |
| Butanol/Methanol (BUME) | Monophasic extraction suitable for LC-MS/MS analysis. sciex.com | High; provides reproducible extraction. sciex.com |
| Dichloromethane/Methanol/Triethylammonium Chloride | Efficient for a broad range of sample types in high-throughput setups. mdpi.com | High; performs well with an aqueous wash step. mdpi.com |
Following extraction, high-throughput analysis is achieved using advanced mass spectrometry techniques. nih.gov Shotgun lipidomics, which involves direct infusion of the sample without chromatographic separation, offers very high throughput. nih.gov However, combining rapid liquid chromatography (LC) with tandem MS (LC-MS/MS) provides the advantage of separating isobaric and isomeric species, which is critical for accurate lipid identification. nist.gov Modern systems can analyze hundreds of lipid species in under 15 minutes per sample, making large-scale population studies feasible. sciex.comrsc.org
Integration with Multi-Omics Data for Systems-Level Understanding of Lipid Metabolism
Lipid metabolism is intricately connected with other cellular processes governed by genes, proteins, and other metabolites. A comprehensive understanding of these complex biological systems requires the integration of lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govresearchgate.net This multi-omics approach provides a more holistic view, allowing researchers to connect changes in lipid profiles to alterations in gene expression and protein abundance. creative-proteomics.comresearchgate.net
Integrating transcriptomics and lipidomics, for example, can reveal how changes in the expression of genes involved in lipid synthesis, transport, or degradation directly impact the cellular lipidome. multi-omicsfacility.com Such studies have provided insights into the reprogramming of lipid metabolism in diseases like cancer and have helped identify key regulatory genes and metabolic pathways. creative-proteomics.comnih.gov Similarly, combining proteomics and lipidomics can elucidate the functional links between enzymes in metabolic pathways and the lipid intermediates they produce. mdpi.combiorxiv.org
This integrative analysis relies on sophisticated bioinformatics and computational tools to manage and interpret large, complex datasets. nih.gov By mapping lipid changes onto metabolic pathways and correlating them with gene and protein data, researchers can construct detailed models of metabolic networks. technologynetworks.com This systems biology approach is essential for moving from simple statistical associations to a mechanistic understanding of how lipid metabolism is regulated and dysregulated in disease. researchgate.netnih.gov For instance, a multi-omics approach in the study of non-alcoholic fatty liver disease (NAFLD) revealed a molecular connection between decreased protein phosphorylation and changes in lipolysis and lipid-mediated signaling. mdpi.combiorxiv.org
Emerging Roles in Mechanistic Biochemical Studies Utilizing Stable Isotope Tracers
Stable isotope tracers, such as Glycerol-d5 Trivalerate, are powerful tools for elucidating the dynamics of metabolic pathways in vivo. nih.govphysoc.org Unlike static measurements of metabolite concentrations, tracer studies provide dynamic information on the rates of synthesis, breakdown, and conversion of molecules. nih.govlongdom.org This approach, known as metabolic flux analysis, is critical for understanding the regulation of biochemical pathways under different physiological conditions. nih.gov
By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. longdom.org For example, using labeled glycerol (B35011) can help determine the rate of triglyceride synthesis and lipolysis. nih.gov Similarly, labeled fatty acids can be used to measure fatty acid oxidation rates and their contribution to energy production. researcher.life
Q & A
Basic: What are the key analytical techniques for synthesizing and characterizing Glycerol-d5 Trivalerate?
This compound, a deuterated triacylglycerol, is synthesized via esterification of glycerol-d5 with valeric acid, followed by purification using column chromatography. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration at the glycerol backbone and mass spectrometry (MS) to verify isotopic purity (>99%) and molecular weight (e.g., m/z 344.2541 for the protonated form) . For reproducibility, methods must detail reaction conditions (e.g., solvent, catalyst, temperature) and validate purity using high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .
Basic: How should researchers handle and store this compound to ensure stability?
Due to its hygroscopic nature, the compound must be stored at -80°C in airtight, light-resistant vials. For short-term use (≤1 month), -20°C is acceptable. Solubility protocols recommend dissolving in chloroform (0.1–1 mg/mL) or ethanol (≥10 mg/mL) with gentle heating (37°C) and sonication to avoid degradation . Glove selection during handling should prioritize nitrile or neoprene materials, as breakthrough times for permeability are manufacturer-dependent and critical for safety .
Advanced: What experimental design considerations are critical when using this compound as an internal standard in lipidomics?
When deploying this compound as an internal standard, researchers must:
- Calibrate matrix effects : Validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) using spiked controls to account for lipid extraction efficiency variations .
- Optimize replication : Follow minimum replication requirements (e.g., n=5 per sample group) to ensure statistical power, as outlined in standardized analytical protocols .
- Cross-validate instruments : Compare data across GC-MS and LC-MS platforms to mitigate platform-specific biases, ensuring deuterium labeling does not interfere with ionization efficiency .
Advanced: How can researchers resolve contradictory data in studies involving this compound’s metabolic behavior?
Contradictions in metabolic flux or isotopic dilution effects often arise from:
- Sample preparation variability : Standardize QuEChERS or solid-phase extraction (SPE) protocols to minimize lipid loss .
- Inter-laboratory differences : Use reference materials (e.g., NIST-certified lipids) to harmonize analytical workflows .
- Data triangulation : Cross-reference findings with stable isotope-resolved metabolomics (SIRM) datasets to validate tracer incorporation rates .
Basic: What statistical frameworks are recommended for analyzing this compound tracer experiments?
Advanced: How can researchers integrate this compound into multi-omics studies to investigate lipid metabolism?
- Combine with proteomics : Correlate triacylglycerol turnover rates with enzyme activity data (e.g., lipoprotein lipase) using time-course experiments .
- Leverage transcriptomics : Apply RNA-seq to identify genes regulated by deuterated lipid intermediates, using pathway analysis tools like KEGG or Reactome .
- Validate with fluxomics : Employ 13C/2H dual-tracer strategies to distinguish de novo synthesis from dietary lipid contributions .
Basic: What are the ethical and reporting standards for studies using deuterated lipids like this compound?
- Data transparency : Publish raw chromatograms and MS spectra in repositories like MetaboLights .
- Conflict of interest : Disclose funding sources and supplier relationships (e.g., if using proprietary synthesis protocols) .
- Replicability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing detailed protocols via platforms like protocols.io .
Advanced: What are the limitations of this compound in tracing lipid dynamics in vivo?
- Isotopic exchange : Deuterium may exchange with protons in aqueous environments, skewing quantification. Mitigate by using shorter incubation times and validating with non-deuterated controls .
- Compartmentalization artifacts : Intracellular lipid droplets may sequester the tracer, requiring subcellular fractionation for accurate measurement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
